molecular formula C17H20N2O B14076210 N-Benzyl-N-(2,6-dimethylphenyl)glycinamide CAS No. 102089-61-2

N-Benzyl-N-(2,6-dimethylphenyl)glycinamide

Cat. No.: B14076210
CAS No.: 102089-61-2
M. Wt: 268.35 g/mol
InChI Key: GMYQVQKQJVNPTC-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2,6-dimethylphenyl)glycinamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It serves as a valuable building block for the synthesis of more complex molecules. Compounds featuring the N-(2,6-dimethylphenyl) scaffold, to which this reagent is related, have been investigated for a range of biological activities. Research on similar structures indicates potential in areas such as antimicrobial and anthelmintic applications, making this glycinamide derivative a useful intermediate for developing new therapeutic agents . The molecular structure incorporates a glycinamide moiety, which is a common feature in molecules that interact with biological systems, and the N-benzyl group can influence the compound's lipophilicity and binding properties. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) and for the preparation of compound libraries in drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

102089-61-2

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-amino-N-benzyl-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C17H20N2O/c1-13-7-6-8-14(2)17(13)19(16(20)11-18)12-15-9-4-3-5-10-15/h3-10H,11-12,18H2,1-2H3

InChI Key

GMYQVQKQJVNPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2)C(=O)CN

Origin of Product

United States

Preparation Methods

Glycinamide Activation and Benzylation

The synthesis typically begins with glycinamide hydrochloride, which is activated using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). Benzylation proceeds via nucleophilic substitution with benzyl bromide in anhydrous dimethylformamide (DMF) at 0–5°C:

$$
\text{Glycinamide} + \text{Benzyl bromide} \xrightarrow{\text{EDC, HOBt}} \text{N-Benzylglycinamide} \quad
$$

Reaction Conditions :

  • Solvent: DMF or dichloromethane (DCM)
  • Temperature: 0–25°C
  • Yield: 70–85%

Introduction of the 2,6-Dimethylphenyl Group

The secondary amide bond is formed by reacting N-benzylglycinamide with 2,6-dimethylphenyl isocyanate in tetrahydrofuran (THF). This step employs triethylamine (TEA) as a base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the isocyanate:

$$
\text{N-Benzylglycinamide} + \text{2,6-Dimethylphenyl isocyanate} \xrightarrow{\text{TEA}} \text{this compound} \quad
$$

Optimization Notes :

  • Excess isocyanate (1.5 equiv.) improves yield to 65–75%.
  • Prolonged reaction times (>12 hours) reduce side products.

Enolate Alkylation Strategy

Enolate Generation and Alkylation

Pseudoephedrine glycinamide enolates, prepared using lithium hexamethyldisilazide (LiHMDS) in THF at −78°C, undergo alkylation with benzyl halides or 2,6-dimethylphenyl electrophiles:

$$
\text{Pseudoephedrine glycinamide} \xrightarrow{\text{LiHMDS}} \text{Enolate} \xrightarrow{\text{Benzyl bromide}} \text{N-Benzyl intermediate} \quad
$$

Key Parameters :

  • Temperature: −78°C to −40°C prevents enolate decomposition.
  • Diastereomeric ratios: 3:1 to 5:1, necessitating chiral resolution.

Hydrolysis and Final Product Isolation

The pseudoephedrine auxiliary is removed via acidic hydrolysis (HCl, 6M), yielding the free glycinamide. Subsequent coupling with 2,6-dimethylphenyl chloride under Ullmann conditions (CuI, K₂CO₃) completes the synthesis:

$$
\text{N-Benzylglycinamide} + \text{2,6-Dimethylphenyl chloride} \xrightarrow{\text{CuI, DMF}} \text{Target compound} \quad
$$

Yield : 50–60% after purification by silica gel chromatography.

Reductive Amination Approach

Glycine Derivative Preparation

Glycine methyl ester is reacted with benzaldehyde and 2,6-dimethylaniline in methanol, forming a Schiff base. Sodium cyanoborohydride reduces the imine to a secondary amine:

$$
\text{Glycine methyl ester} + \text{Benzaldehyde} + \text{2,6-Dimethylaniline} \xrightarrow{\text{NaBH₃CN}} \text{N-Benzyl-N-(2,6-dimethylphenyl)glycine methyl ester} \quad
$$

Amidation and Saponification

The methyl ester is hydrolyzed to the carboxylic acid using LiOH, followed by amidation with ammonium chloride and EDC:

$$
\text{Methyl ester} \xrightarrow{\text{LiOH}} \text{Carboxylic acid} \xrightarrow{\text{NH₄Cl, EDC}} \text{this compound} \quad
$$

Advantages :

  • Avoids harsh alkylation conditions.
  • Overall yield: 55–65%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Amidation 70–85 90–95 High chemoselectivity Requires multiple purification steps
Enolate Alkylation 50–60 85–90 Stereochemical control Low yield, chiral resolution needed
Reductive Amination 55–65 88–93 Mild conditions Longer reaction times

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons from benzyl (δ 7.2–7.4 ppm) and 2,6-dimethylphenyl (δ 2.3 ppm, singlet) groups confirm substitution patterns.
  • LC-MS : Molecular ion peak at m/z 297.2 ([M+H]⁺) aligns with the molecular formula C₁₇H₂₀N₂O.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds (e.g., N-(2,6-Dimethylphenyl)benzamide) reveals planar amide geometries and intermolecular hydrogen bonding, supporting the stability of the target compound.

Industrial-Scale Considerations

  • Cost Efficiency : Stepwise amidation is preferred for large-scale production due to reagent availability and scalability.
  • Green Chemistry : Water-based coupling agents (e.g., EDC/HOBt) reduce solvent waste compared to enolate methods.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or 2,6-dimethylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-(2,6-dimethylphenyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Benzyl-N-(2,6-dimethylphenyl)glycinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-Benzyl-N-(2,6-dimethylphenyl)glycinamide and its analogs:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound Benzyl and 2,6-dimethylphenyl substituents on glycinamide C₁₇H₂₀N₂O 268.35 High lipophilicity due to aromatic groups; potential for receptor interactions
N-(2,6-Dimethylphenyl)-N²,N²-diethylglycinamide Diethylamino and 2,6-dimethylphenyl substituents on glycinamide C₁₄H₂₂N₂O 234.34 Smaller substituents reduce steric hindrance; lower molecular weight
Benalaxyl (Metalaxyl analog) Methyl ester of N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine C₂₀H₂₃NO₃ 325.41 Ester group enhances hydrolysis susceptibility; agrochemical fungicide
N-(2,6-Dimethylphenyl)-N²-(3,5-dimethylphenyl)glycinamide 2,6-dimethylphenyl and 3,5-dimethylphenyl substituents on glycinamide C₁₈H₂₂N₂O 282.38 Increased lipophilicity; dual aromatic groups may enhance target binding

Key Findings from Comparative Analysis

The dual aromatic substituents in N-(2,6-dimethylphenyl)-N²-(3,5-dimethylphenyl)glycinamide further increase logP, which may enhance interactions with hydrophobic targets .

Functional Group Stability :

  • Unlike benalaxyl (an ester), the amide backbone in glycinamide derivatives confers greater metabolic stability, suggesting advantages in drug design over ester-containing agrochemicals .

Steric and Electronic Effects: The 2,6-dimethylphenyl group is a common motif in fungicides (e.g., benalaxyl, metalaxyl), likely due to its ability to resist enzymatic degradation and optimize steric fit in target enzymes .

Biological Activity

N-Benzyl-N-(2,6-dimethylphenyl)glycinamide is a compound that has garnered interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a dimethyl-substituted phenyl group attached to a glycinamide backbone. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator by binding to active sites or altering receptor functions.

Anticonvulsant Properties

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant activity. For instance, studies on N-(2,6-dimethylphenyl) semicarbazones showed significant anticonvulsant effects in animal models, suggesting a potential therapeutic application for seizure disorders .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that related compounds are well absorbed in vivo. For example, a study on 4-amino-N-(2,6-dimethylphenyl)benzamide reported high gastrointestinal absorption (approximately 94%) and efficient excretion pathways . Such data are crucial for understanding the bioavailability and systemic behavior of this compound.

Study 1: Anticonvulsant Activity

A study focusing on N4-(2,6-dimethylphenyl) semicarbazones revealed that these compounds exhibited significant anticonvulsant activity across multiple seizure models without neurotoxicity. One particular compound was shown to increase GABA levels significantly while inhibiting GABA transaminase .

Study 2: Synthesis and Biological Evaluation

Another research effort synthesized various derivatives of N-benzoylglycinanilide and evaluated their biological activities. Preliminary screening indicated that many derivatives were effective in the maximal electroshock (MES) test for anticonvulsant activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-benzyl-N-(3,4-dimethylphenyl)glycinamideLacks sulfonyl groupReduced reactivity compared to target compound
N-(4-methylphenyl)sulfonylglycinamideLacks benzyl and dimethyl groupsDifferent chemical properties
N-(2,6-dimethylphenyl)-benzamideSimilar core structure but different substituentsVariability in solid-state geometries

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